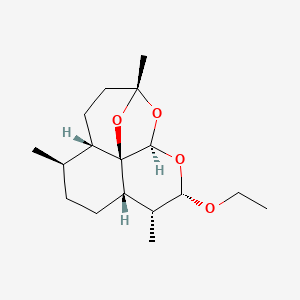
Deoxy Arteether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deoxy Arteether (DAE) is a synthetic derivative of the naturally occurring antimalarial drug artemisinin. It is a water-soluble, non-toxic, and highly active antimalarial drug that has been used in the treatment of malaria since the early 1990s. DAE has been shown to be effective in both the prevention and treatment of malaria in humans, as well as in laboratory studies. DAE is a promising antimalarial drug due to its high efficacy, low cost, and low toxicity.
Applications De Recherche Scientifique
Antimalarial Properties : Arteether has shown potent in vitro inhibition of Plasmodium falciparum and is a highly potent antimalarial in mice infected with a drug-sensitive strain of Plasmodium berghei. It is more potent than quinghaosu and is used for clinical evaluation in high-risk malaria patients (Brossi et al., 1988).
Hepatic Metabolism : In vitro studies of arteether metabolism in rat liver cytosol revealed the formation of three major metabolites: deoxy-dihydroartemisinin, AEM-1, and metabolite MW286. This metabolism involves both enzymatic and non-enzymatic reactions (Leskovac & Theoharides, 1991).
Plasma Determination Method : A method using high-performance liquid chromatography with reductive electrochemical detection has been developed for determining arteether and its metabolite dihydroartemisinin in plasma, enhancing the study of its pharmacokinetics (Meléndez et al., 1991).
Synthesis and Stability : New methods for the synthesis of arteether and its derivatives have been developed, which are important for producing stable and effective antimalarial drugs (Jung et al., 2002).
Antitumor Activity : Arteether and its derivatives, including artesunate, have shown antitumor activity against various cancer cell lines, opening potential avenues for cancer treatment (Nam et al., 2007).
Microbial Metabolism Studies : Microbial metabolism of arteether by organisms like Aspergillus niger and Nocardia corallina has been investigated, leading to the identification of several microbial metabolites (Lee et al., 1990).
Leishmanicidal Activity : Arteether and its chemical derivatives have shown in vitro toxicity against Leishmania mexicana, suggesting potential use in treating Leishmania infections (Lezama-Dávila et al., 2007).
Improved Oral Bioavailability : Studies on arteether-loaded solid lipid nanoparticles have shown improved oral bioavailability in rats, which is crucial for its efficacy as a drug (Dwivedi et al., 2014).
Mécanisme D'action
Target of Action
Deoxy Arteether, like other artemisinin derivatives, primarily targets the erythrocytic stages of Plasmodium species . These species are the causative agents of malaria, a disease that poses significant health risks globally .
Mode of Action
The mode of action of this compound involves an interaction with ferriprotoporphyrin IX (commonly referred to as “heme”), or ferrous ions, in the acidic parasite food vacuole . This interaction results in the generation of cytotoxic radical species . The radicals may target essential parasite macromolecules, leading to the parasite’s death .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the breakdown of hemoglobin, a process that is crucial for the survival of the malaria parasite . The drug interferes with this process, leading to the generation of cytotoxic radicals that are lethal to the parasite .
Pharmacokinetics
The pharmacokinetics of this compound, like other artemisinin derivatives, is characterized by rapid onset of action and rapid clearance from the body . This rapid action and clearance are thought to provide quick symptomatic relief by reducing the number of malarial parasites . .
Result of Action
The result of this compound’s action at the molecular and cellular level is the reduction in the number of malarial parasites, leading to alleviation of the symptoms of malaria . By generating cytotoxic radicals that target essential parasite macromolecules, this compound effectively kills the parasites, thereby reducing their numbers .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s diet, and the patient’s overall health status can all impact the drug’s effectiveness . Additionally, factors such as temperature and humidity could potentially affect the stability of the drug, although specific studies on these aspects are currently lacking. It’s also important to note that the development of drug resistance is a significant concern, particularly in regions where malaria is endemic . Therefore, the use of this compound should always be managed carefully to minimize the risk of resistance development.
Analyse Biochimique
Biochemical Properties
Deoxy Arteether interacts with various biomolecules in its mechanism of action. It is metabolized by cytochrome P450 enzymes in the liver during phase 1 and phase 2 reactions . The nature of these interactions involves the conversion of this compound to dihydroartemisinin (DQHS), an active metabolite .
Cellular Effects
This compound has significant effects on various types of cells, particularly the Plasmodium falciparum parasite responsible for malaria. It inhibits the growth rate of these cells, leading to their death .
Molecular Mechanism
The molecular mechanism of this compound involves interactions at the molecular level. It binds to biomolecules, inhibits enzymes, and causes changes in gene expression . The precise mechanism of action remains controversial, but it is known that the endoperoxide moiety in its structure plays a crucial role .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the plasma levels of this compound decrease biexponentially after administration . This suggests that the drug is metabolized and cleared from the body over time.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, it is effective in treating malaria. At high doses, there may be toxic or adverse effects . The exact dosage effects are dependent on the specific animal model and the condition being treated.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized in the liver by cytochrome P450 enzymes during phase 1 and phase 2 reactions . This metabolism results in the formation of DQHS, an active metabolite .
Transport and Distribution
This compound is transported and distributed within cells and tissuesIt is known that the drug is distributed throughout the body after administration, reaching the sites where the Plasmodium falciparum parasite resides .
Propriétés
IUPAC Name |
(1S,4S,5R,8S,9R,10S,12R,13R)-10-ethoxy-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O4/c1-5-18-14-11(3)13-7-6-10(2)12-8-9-16(4)20-15(19-14)17(12,13)21-16/h10-15H,5-9H2,1-4H3/t10-,11-,12+,13+,14+,15-,16-,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIBYSJOIWYARP-XQLAAWPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C2CCC(C3C24C(O1)OC(O4)(CC3)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@](O4)(CC3)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


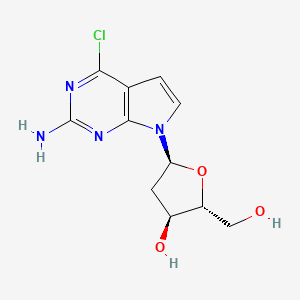
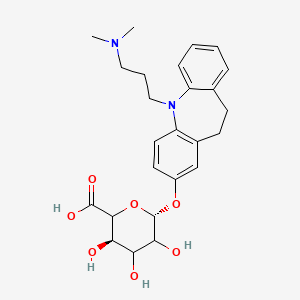
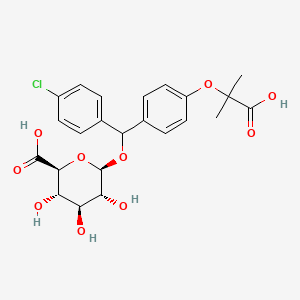

![(R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1140781.png)
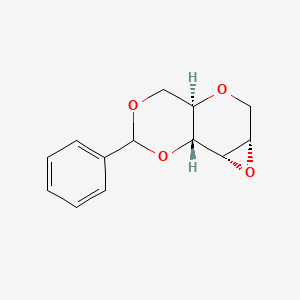

![2-[Bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide](/img/structure/B1140786.png)



![(2Z)-5-(Benzyloxy)-2-[(1-benzyl-4-piperidinyl)methylene]-6-methoxy-1-indanone](/img/structure/B1140795.png)